![molecular formula C9H17N B2389504 8-Bicyclo[5.1.0]octanylmethanamine CAS No. 1783734-52-0](/img/structure/B2389504.png)
8-Bicyclo[5.1.0]octanylmethanamine
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Description
Synthesis Analysis
The synthesis of similar structures like the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been achieved through the enantioselective construction of an acyclic starting material . This allows the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of 8-Bicyclo[5.1.0]octanylmethanamine is complex. It has a molecular weight of 150.2606 . The IUPAC Standard InChI is InChI=1S/C11H18/c1-8(2)11-9-6-4-3-5-7-10(9)11/h9-10H,3-7H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving similar structures like bicyclo[4.2.0]octa-1,5,7-trienes have been studied. These reactions involve a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Scientific Research Applications
- Improved Synthesis of 8-Oxabicyclo [3.2.1]octanes: Researchers have developed an efficient method for constructing 8-oxabicyclo [3.2.1]octanes and their analogs using a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction. This synthetic approach allows for a wide substrate scope and opens avenues for designing novel molecules .
- Tropane Alkaloid Scaffold: The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, which exhibit diverse biological activities. Scientists worldwide have explored stereoselective methods to prepare this basic structure, aiming to discover potential drug candidates .
- Phenyl Ring Bioisostere: The phenyl ring is a fundamental structural element in chemistry. Researchers have investigated 2-oxabicyclo[2.2.2]octane as a new bioisostere for the phenyl ring. Such saturated bioisosteres can enhance drug discovery projects by providing alternative functional groups while maintaining molecular shape and properties .
Synthetic Chemistry and Organic Synthesis
Medicinal Chemistry and Drug Discovery
Bioisosteric Replacement Strategies
properties
IUPAC Name |
8-bicyclo[5.1.0]octanylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-6-9-7-4-2-1-3-5-8(7)9/h7-9H,1-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUCANIYCBTFCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2CN)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bicyclo[5.1.0]octanylmethanamine |
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